![molecular formula C9H21N3 B13469230 Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
Methyl[3-(1-methylpiperazin-2-yl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[3-(1-methylpiperazin-2-yl)propyl]amine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various fields, including organic synthesis and pharmaceuticals, due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(1-methylpiperazin-2-yl)propyl]amine typically involves the reaction of 1-methylpiperazine with a suitable alkylating agent. One common method is the alkylation of 1-methylpiperazine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[3-(1-methylpiperazin-2-yl)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl[3-(1-methylpiperazin-2-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Wirkmechanismus
The mechanism of action of Methyl[3-(1-methylpiperazin-2-yl)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. In receptor binding studies, it can mimic or block the action of natural ligands, providing insights into receptor function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylpiperazine: Contains a similar piperazine ring but with different alkyl substituents.
4-Methylpiperazine: A simpler compound with only one methyl group on the piperazine ring.
Uniqueness
Methyl[3-(1-methylpiperazin-2-yl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and propyl groups on the piperazine ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C9H21N3 |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N-methyl-3-(1-methylpiperazin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-10-5-3-4-9-8-11-6-7-12(9)2/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
QMDNWFFMRWAMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1CNCCN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



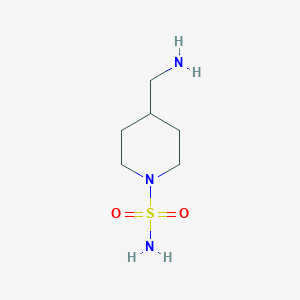
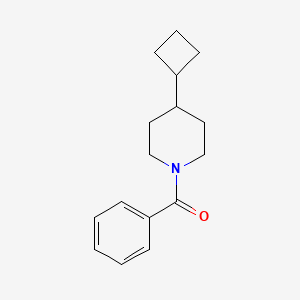

![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)

![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)
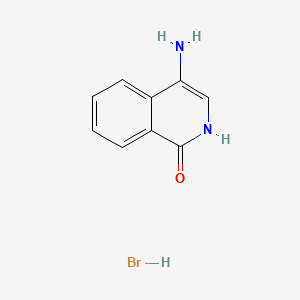
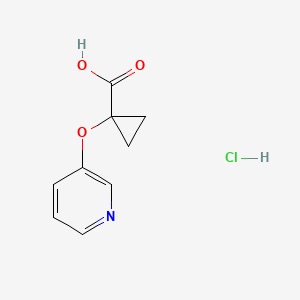
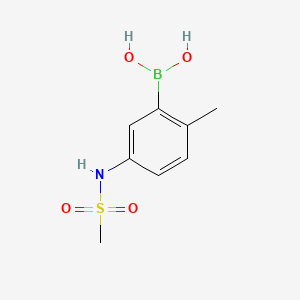
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)


